3-(4-Methylpiperazin-1-yl)piperidin-2-one

Kinase Inhibition Drug Discovery Binding Affinity

Research bottleneck: finding versatile, patent-free scaffolds that balance drug-likeness with synthetic tractability for kinase and antimicrobial programs. This piperidinone-piperazine hybrid solves both needs. - **Proven bioactivity**: PI3Kδ inhibition (IC50=2.5 nM) validated; antimicrobial activity against S. aureus/E. coli. - **Modular design**: Unsubstituted core enables rapid parallel library synthesis for SAR expansion without deprotection steps. - **Supply security**: Multi-gram commercial availability; >98% purity; ambient shipping eligible.

Molecular Formula C10H19N3O
Molecular Weight 197.282
CAS No. 2097865-94-4
Cat. No. B2943670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)piperidin-2-one
CAS2097865-94-4
Molecular FormulaC10H19N3O
Molecular Weight197.282
Structural Identifiers
SMILESCN1CCN(CC1)C2CCCNC2=O
InChIInChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14)
InChIKeyNGUXRWRYTQFPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)piperidin-2-one: Scaffold Properties & Procurement


3-(4-Methylpiperazin-1-yl)piperidin-2-one (CAS 2097865-94-4) is a heterocyclic organic compound that serves as a privileged scaffold in medicinal chemistry, combining a piperidin-2-one ring with an N-methylpiperazine substituent . This bifunctional motif is widely employed in the design of kinase inhibitors, chemokine receptor antagonists, and CNS-active agents, making it a valuable building block for both early-stage discovery and lead optimization programs. The compound is typically synthesized via nucleophilic substitution of a 3-substituted piperidin-2-one derivative (e.g., 3-bromopiperidin-2-one) with N-methylpiperazine [1], and its structural features confer a characteristic LogP and hydrogen-bonding capacity that influence both solubility and target engagement .

Privileged scaffold for kinase inhibitor and CNS agent design
Modular intermediate for parallel library synthesis
Reported drug-likeness and favorable ADME attributes

Why In-Class Analogs Cannot Be Substituted


While the piperidinone-piperazine motif is shared across numerous analogs, substitution patterns at the piperidine ring (e.g., 2-one vs. 4-one, 1-alkyl vs. 1-aryl) profoundly alter conformational preferences, target engagement profiles, and physicochemical properties [1]. For instance, the 3-substituted piperidin-2-one core of this compound directs the N-methylpiperazine moiety into a distinct spatial orientation that influences docking scores and selectivity, whereas 4-one isomers or N-alkylated variants exhibit divergent binding modes and ADME characteristics [2]. Moreover, the absence of additional aryl/heteroaryl appendages in this parent scaffold makes it uniquely suited as a modular intermediate for parallel library synthesis, a feature not offered by bulkier, pre-decorated analogs .

Piperidin-4-one Isomers
Different ring position may alter conformational preference and binding modes, potentially shifting target engagement profiles.
N-Alkylated Derivatives
Bulky substituents increase LogP and may reduce drug-likeness scores, limiting permeability and lead-like properties.

Performance & Selectivity Benchmarks vs. Close Analogs


Binding Affinity vs. Unsubstituted Piperidin-2-one

The 3-(4-methylpiperazin-1-yl) substituent confers a significant increase in binding affinity relative to unsubstituted piperidin-2-one. In a panel of kinase assays, the methylpiperazinyl derivative achieved an IC50 of 2.5 nM against PI3Kδ, while the parent piperidin-2-one exhibited >1000 nM [1]. This represents a >400-fold improvement in potency.

PI3Kδ Binding
Head-to-head
2.5 nM vs >1000 nM
Reported >400-fold difference
Supports kinase inhibitor scaffold selection
U937 cell assay, PIP2 substrate
Kinase Inhibition Drug Discovery Binding Affinity

Docking Score vs. Piperidin-4-one Isomer

In silico docking against bacterial targets revealed that the 3-(4-methylpiperazin-1-yl)piperidin-2-one scaffold achieves a docking score of -8.2 kcal/mol, whereas the corresponding piperidin-4-one isomer yielded a score of -7.4 kcal/mol [1]. The 2-one isomer exhibits a more favorable binding pose due to the distinct orientation of the N-methylpiperazine group, enabling additional hydrogen-bonding interactions.

Docking Score
Cross-study comparable
-8.2 kcal/mol vs -7.4 kcal/mol
Reported 0.8 kcal/mol lower energy
Suggests more favorable binding pose
In silico docking; target not fully specified
Molecular Docking Structure-Based Drug Design Antimicrobial

ADME & Drug-Likeness vs. N-Alkylated Derivatives

In silico ADME predictions for 3-(4-methylpiperazin-1-yl)piperidin-2-one indicate favorable drug-likeness properties, with a calculated drug score of 0.82 and compliance with Lipinski's Rule of Five [1]. In contrast, bulkier N-alkylated derivatives (e.g., those bearing benzyl or substituted phenyl groups) exhibit reduced drug scores (0.65-0.70) and potential permeability liabilities due to higher LogP values (2.4-3.1 vs. 1.2 for the parent) .

Drug-Likeness
Cross-study comparable
Drug score 0.82, LogP 1.2 vs 0.65–0.70, LogP 2.4–3.1
Reported higher drug score, lower LogP
Supports lead-like scaffold selection
In silico ADME prediction software
ADME Prediction Drug-Likeness Physicochemical Properties

Optimal Use Cases Based on Evidence


PI3Kδ Kinase Inhibitor Discovery

The demonstrated high potency against PI3Kδ (IC50 = 2.5 nM) positions 3-(4-methylpiperazin-1-yl)piperidin-2-one as a compelling starting scaffold for the design of selective PI3Kδ inhibitors [1]. The compound's favorable drug-likeness and ADME predictions further support its use in hit-to-lead campaigns targeting inflammatory and oncological indications [2].

Antimicrobial Lead Generation

Derivatives of 3-(4-methylpiperazin-1-yl)piperidin-2-one have demonstrated moderate to good activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with docking studies supporting a plausible binding mode to bacterial targets [1]. This makes the scaffold a versatile core for developing novel antimicrobial agents, particularly in an era of increasing resistance.

Parallel Library Synthesis: Modular Intermediate

The parent 3-(4-methylpiperazin-1-yl)piperidin-2-one scaffold, lacking bulky substituents, is ideally suited as a modular intermediate for the rapid generation of diverse chemical libraries [1]. Its commercial availability in multigram quantities enables efficient parallel synthesis of analogs with varied N-alkyl, N-aryl, and C-2/C-6 substituents, accelerating structure-activity relationship (SAR) exploration and hit expansion.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor research
Reported PI3Kδ potency context
Kinase selectivity and target engagement
Antimicrobial screening studies
Scaffold with reported antibacterial activity
Bacterial strain panel and MIC endpoints
Parallel library synthesis
Modular intermediate with accessible substitution sites
Library diversity and synthetic feasibility
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